molecular formula C15H19NO2 B1247480 Sattazolin

Sattazolin

Numéro de catalogue B1247480
Poids moléculaire: 245.32 g/mol
Clé InChI: AYJJYONYYXAVTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sattazolin is a natural product found in Bacillus with data available.

Applications De Recherche Scientifique

1. Epilepsy Management

Acetazolamide has been utilized as an adjunctive agent in the pharmacotherapy of epilepsy since 1953. It is primarily used in combination therapy with other antiepileptic medications but can also be used as monotherapy. Its application extends to managing partial, myoclonic, absence, and primary generalized tonic-clonic seizures, though its use has been limited due to inadequate contemporary studies (Reiss & Oles, 1996).

2. Cerebrovascular Research

Acetazolamide has been employed as a vasodilatory stimulus in cerebrovascular diseases, aiding in the early detection of cerebral dysfunction and prevention of cerebrovascular diseases. The acetazolamide tests are regarded as useful tools in cerebrovascular research (Settakis et al., 2003).

3. Stroke and Cognitive Decline Prevention

Cilostazol, a phosphodiesterase 3 inhibitor, has shown effectiveness in the long-term secondary prevention of strokes without increasing hemorrhage risk. It stabilizes endothelium and aids myelin repair, potentially beneficial in preventing small vessel disease progression. However, more trials in Western countries are needed to assess its effects on cognitive decline, functional outcome, and tolerance, particularly in lacunar stroke and other presentations of small vessel disease (McHutchison et al., 2020).

4. Treatment of Sleep Apnea at High Altitude

Acetazolamide has been researched for treating sleep apnea in individuals ascending to high altitude, showing benefits in decreasing Apnea–Hypopnea Index, percentage of periodic breathing time, and increasing nocturnal oxygenation. It is particularly beneficial for healthy participants compared to those with obstructive sleep apnea (OSA) patients, and a 250 mg daily dose may be as effective as higher daily doses for healthy trekkers (Liu et al., 2016).

5. Peripheral Arterial Disease and Vascular Health

Cilostazol has demonstrated promising results in the management of peripheral arterial disease, cerebrovascular disease, and coronary artery disease with percutaneous coronary intervention. It has a bleeding profile comparable to placebo and does not appear to increase the rate of bleeding even when combined with other antiplatelet agents. Its tolerability, however, limits its use, and it has been predominantly studied in the Asian population, making it challenging to extrapolate results to a more diverse patient population (Rogers, Oliphant & Finks, 2015).

Propriétés

Nom du produit

Sattazolin

Formule moléculaire

C15H19NO2

Poids moléculaire

245.32 g/mol

Nom IUPAC

2-hydroxy-1-(1H-indol-3-yl)-5-methylhexan-3-one

InChI

InChI=1S/C15H19NO2/c1-10(2)7-14(17)15(18)8-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,15-16,18H,7-8H2,1-2H3

Clé InChI

AYJJYONYYXAVTL-UHFFFAOYSA-N

SMILES canonique

CC(C)CC(=O)C(CC1=CNC2=CC=CC=C21)O

Synonymes

2-hydroxy-1-(3-indolyl)-5-methyl-3-hexanone
sattazolin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sattazolin
Reactant of Route 2
Sattazolin
Reactant of Route 3
Sattazolin
Reactant of Route 4
Sattazolin
Reactant of Route 5
Sattazolin
Reactant of Route 6
Sattazolin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.